molecular formula C12H15Cl2N B13730133 N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride CAS No. 16719-34-9

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride

Cat. No.: B13730133
CAS No.: 16719-34-9
M. Wt: 244.16 g/mol
InChI Key: UETFIVDVPMGKPC-UHFFFAOYSA-N
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Description

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is a chemical compound known for its potent monoamine oxidase inhibition properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the alkylation of o-chloro-N-methylbenzylamine with 4-chloro-1,2-butadiene. The reaction is typically carried out in a mixture of N,N-dimethylformamide and water as the solvent. The reaction mixture is cooled to -30°C, and vinylacetylene is added under nitrogen pressure. The mixture is then heated to 70-98°C for 20 hours with shaking .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted benzylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is unique due to its specific structural features, such as the presence of the chlorine atom on the benzyl ring and the butadienyl group. These structural elements contribute to its potent MAO inhibition and distinct pharmacological profile .

Properties

CAS No.

16719-34-9

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

InChI

InChI=1S/C12H14ClN.ClH/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13;/h4-8H,1,9-10H2,2H3;1H

InChI Key

UETFIVDVPMGKPC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC=C=C)CC1=CC=CC=C1Cl.[Cl-]

Origin of Product

United States

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